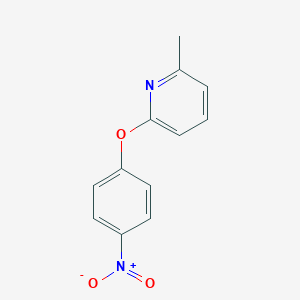
1-(Piperidin-1-yl)-3-(m-tolyloxy)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Piperidin-1-yl)-3-(m-tolyloxy)propan-2-ol hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Tolyl Group: The tolyl group can be introduced via a nucleophilic substitution reaction, where a tolyl halide reacts with the piperidine ring.
Formation of the Propanol Moiety: The propanol group can be introduced through a reduction reaction, where a suitable precursor is reduced to form the alcohol.
Industrial Production Methods
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are chosen to enhance the efficiency of the reactions and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Piperidin-1-yl)-3-(m-tolyloxy)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tolyloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while substitution may introduce a new functional group.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a ligand in biochemical assays.
Medicine: Potential use as a pharmaceutical intermediate.
Industry: Could be used in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(Piperidin-1-yl)-3-(m-tolyloxy)propan-2-ol hydrochloride depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Piperidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride
- 1-(Piperidin-1-yl)-3-(o-tolyloxy)propan-2-ol hydrochloride
Uniqueness
1-(Piperidin-1-yl)-3-(m-tolyloxy)propan-2-ol hydrochloride is unique due to the specific positioning of the tolyloxy group, which may confer distinct chemical and biological properties compared to its ortho and para isomers.
Propriétés
Numéro CAS |
5568-48-9 |
|---|---|
Formule moléculaire |
C15H24ClNO2 |
Poids moléculaire |
285.81 g/mol |
Nom IUPAC |
1-(3-methylphenoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride |
InChI |
InChI=1S/C15H23NO2.ClH/c1-13-6-5-7-15(10-13)18-12-14(17)11-16-8-3-2-4-9-16;/h5-7,10,14,17H,2-4,8-9,11-12H2,1H3;1H |
Clé InChI |
BKCBECOMJNGFAM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)OCC(CN2CCCCC2)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(E)-(1,3-Dioxo-1-phenylbutan-2-yl)diazenyl]benzene-1-sulfonyl}acetamide](/img/structure/B14135388.png)
![Methylenebis[ethynyl(dimethyl)silane]](/img/structure/B14135401.png)


![2-(Bromomethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B14135423.png)
![2-methyl-1-[(4-methylphenyl)sulfonyl]-5-nitro-1H-indole](/img/structure/B14135428.png)








